molecular formula C18H19N5O2 B2386397 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide CAS No. 1798484-67-9

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide

Cat. No.: B2386397
CAS No.: 1798484-67-9
M. Wt: 337.383
InChI Key: DTXVYRVEPIUATJ-UHFFFAOYSA-N
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Description

This compound is a benzoxazole derivative . Benzoxazole derivatives have been identified as a new class of GRK2 and 5 kinase inhibitor .


Synthesis Analysis

The synthesis of benzoxazole derivatives involves various steps . The specific synthesis process for “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide” is not explicitly mentioned in the search results.


Chemical Reactions Analysis

Benzoxazole derivatives have been studied for their chemical reactions . The specific chemical reactions for “this compound” are not detailed in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives have been studied . The specific physical and chemical properties for “this compound” are not available in the search results.

Scientific Research Applications

Synthesis and Application in Antitumor and Antimicrobial Activities

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-methylpyrazine-2-carboxamide and its derivatives have been explored for their potential in synthesizing compounds with antitumor and antimicrobial activities. For instance, novel enaminones have been synthesized as key intermediates in reactions with active methylene compounds, leading to substituted pyridine derivatives. These compounds have demonstrated cytotoxic effects against human breast and liver carcinoma cell lines comparable to those of standard treatments, as well as showing antimicrobial activity against selected pathogens S. Riyadh, 2011.

Synthesis of Heterocycles with Anti-Influenza Virus Activity

Another line of research involves the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, highlighting a method to create compounds with notable antiavian influenza virus activity. These compounds, upon testing, showed significant antiviral activities against the H5N1 strain, suggesting their potential use in combating avian influenza A. Hebishy, Hagar T. Salama, G. Elgemeie, 2020.

Anticancer and Anti-5-lipoxygenase Agents

Further investigations have led to the synthesis of novel pyrazolopyrimidines derivatives, exhibiting anticancer and anti-5-lipoxygenase properties. These derivatives have been synthesized and tested, showing promising results in terms of cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition, suggesting a potential pathway for the development of new therapeutic agents A. Rahmouni, Sawssen Souiei, Mohamed Amine Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016.

Nootropic Agents

Research into the synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been carried out to evaluate their potential as nootropic agents. This includes transforming specific intermediates into carboxamides, with subsequent testing for nootropic activity. Such studies contribute to the discovery of new cognitive enhancers, expanding the understanding of compounds that can modulate cognitive functions V. Valenta, J. Urban, J. Taimr, Z. Polívka, 1994.

Safety and Hazards

The safety and hazards associated with benzoxazole derivatives are not explicitly mentioned in the search results .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-5-methylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-12-9-20-15(11-19-12)17(24)21-10-13-5-4-8-23(13)18-22-14-6-2-3-7-16(14)25-18/h2-3,6-7,9,11,13H,4-5,8,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXVYRVEPIUATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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